molecular formula C7H15N B146706 3,5-Dimethylpiperidine CAS No. 35794-11-7

3,5-Dimethylpiperidine

Cat. No. B146706
CAS RN: 35794-11-7
M. Wt: 113.2 g/mol
InChI Key: IDWRJRPUIXRFRX-UHFFFAOYSA-N
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Description

3,5-Dimethylpiperidine is a chemical compound that belongs to the piperidine class, which is characterized by a six-membered ring containing one nitrogen atom. The specific substitution pattern of methyl groups at the 3 and 5 positions of the piperidine ring can influence the compound's physical, chemical, and biological properties. While the provided data does not directly discuss 3,5-dimethylpiperidine, it includes information on various dimethylpiperidine derivatives and related compounds, which can offer insights into the behavior of 3,5-dimethylpiperidine by analogy.

Synthesis Analysis

The synthesis of dimethylpiperidine derivatives can be achieved through various methods, including catalytic hydrogenation of corresponding lutidines, as mentioned for the synthesis of 2,5- and 2,6-dimethylpiperidines . Additionally, specific synthetic procedures are employed to obtain isomeric dimethylpiperidines, which may involve selective functionalization of the piperidine ring . The synthesis of related compounds, such as 1,3-dimethyl-3-silapiperidine, involves the use of gas-phase electron diffraction (GED), low-temperature NMR, IR, and Raman spectroscopy, along with quantum chemical calculations to study the molecular structure and conformational properties .

Molecular Structure Analysis

The molecular structure of dimethylpiperidine derivatives can vary depending on the position of the methyl groups. For instance, 1,3-dimethyl-3-silapiperidine exists as a mixture of two conformers in the chair conformation, with the NMe group in the equatorial position and the SiMe group in either axial or equatorial positions . The crystal structure of trans-2,5-dimethylpiperazine, a related compound, shows a centrosymmetric molecule with a chair form and equatorial methyl groups . These studies provide insights into the preferred conformations and structural characteristics of dimethylpiperidine derivatives.

Chemical Reactions Analysis

Dimethylpiperidine derivatives can participate in various chemical reactions, including nucleophilic addition and Diels-Alder dimerization. For example, 3,5-dimethylidene-2,2,6,6-tetramethyl-4-oxopiperidin-1-oxyl shows reactivity in nucleophilic addition of amines and Diels-Alder dimerization, with its reactivity influenced by the structure of the activated complexes and steric effects . The stereochemistry of the reduction of 1,5-dimethylpiperidone-3 is also studied, which is relevant to understanding the reactivity of ketopiperidine derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of dimethylpiperidine derivatives are influenced by their molecular structure and substituents. The NMR and IR spectroscopic data provide information on the chemical environment of the atoms within the molecule, which can be used to deduce the compound's properties . The crystal and molecular structure analysis, as well as the study of noncovalent weak interactions, contribute to the understanding of the compound's solid-state properties and potential for forming supramolecular networks .

Scientific Research Applications

1. Photoluminescent Properties

In a study by Yu et al. (2021), 3,5-dimethylpiperidine was used to synthesize asymmetrical squaraine dyes, which exhibited unique photoluminescent properties. These dyes showed solution emission and crystalline-induced emission behaviors, attributed to the molecular structure of 3,5-dimethylpiperidine, which resisted intermolecular π-π stacking. This research highlights the compound's potential in developing photoluminescent materials (Yu et al., 2021).

2. Synthesis of Antimicrobial Compounds

Patel et al. (2012) explored the synthesis of antimicrobial compounds using 3,5-dimethylpiperidine. They synthesized bis(3,5-dimethylpiperidinyl)-1,3,5-triazinyl)-N-(phenyl/benzothiazolyl)-acetamides to investigate their antimicrobial and antimycobacterial actions. The compounds showed promising activity against various bacteria and fungi, indicating the potential of 3,5-dimethylpiperidine in developing new antimicrobial agents (Patel et al., 2012).

3. Carrier Transport Properties in Coordination Polymers

Okubo et al. (2013) studied a novel mixed-valence Cu(I)-Cu(II) coordination polymer with a 3,5-dimethylpiperidine dithiocarbamate ligand. This polymer exhibited semiconducting behavior with high carrier mobility and a relatively small activation energy, as investigated using impedance spectroscopy and flash photolysis time-resolved microwave conductivity measurements. This research opens avenues for using 3,5-dimethylpiperidine in the field of semiconducting materials (Okubo et al., 2013).

4. NMR Spectroscopy Studies

Wendisch et al. (1970) conducted NMR spectroscopy studies on various dimethylpiperidines, including 3,5-dimethylpiperidine. Their research provided detailed insights into the molecular structure and conformational behavior of these compounds, essential for understanding their chemical properties and potential applications (Wendisch et al., 1970).

5. Chemical Affinity Matrix-Based Identification of Binding Proteins

In the study by Chang et al. (2011), a chemical affinity matrix was designed to identify binding proteins to anti-resorptive compounds involving 3,5-dimethylpiperidine. This research demonstrated the utility of 3,5-dimethylpiperidine in biochemistry, particularly in understanding molecular interactions and drug design (Chang et al., 2011).

Safety And Hazards

3,5-Dimethylpiperidine is flammable and causes severe skin burns and eye damage . It may also cause respiratory irritation . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing face, hands and any exposed skin thoroughly after handling, wearing protective gloves/protective clothing/eye protection/face protection, and using only outdoors or in a well-ventilated area .

Future Directions

There is a recent development of a new clean continuous process for the hydrogenation of 3,5-dimethylpyridine (DPY) to 3,5-dimethylpiperidine (DPI) without solvent . This new continuous process is an efficient way to realize the hydrogenation of DPY to DPI, and has a good industrial application prospect .

properties

IUPAC Name

3,5-dimethylpiperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15N/c1-6-3-7(2)5-8-4-6/h6-8H,3-5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDWRJRPUIXRFRX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(CNC1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80865790
Record name Piperidine, 3,5-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80865790
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

113.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid
Record name Piperidine, 3,5-dimethyl-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.

Product Name

3,5-Dimethylpiperidine

CAS RN

35794-11-7
Record name 3,5-Dimethylpiperidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=35794-11-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Piperidine, 3,5-dimethyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035794117
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Piperidine, 3,5-dimethyl-
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Piperidine, 3,5-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80865790
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,5-dimethylpiperidine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
382
Citations
T Okubo, H Anma, N Tanaka, K Himoto… - Chemical …, 2013 - pubs.rsc.org
A novel mixed-valence Cu(I)–Cu(II) coordination polymer with an infinite two-dimensional structure, [Cu3ICuIIBr3(3,5-Dmpip-dtc)2]n (3,5-Dmpip-dtc− = 3,5-dimethylpiperidine …
Number of citations: 66 pubs.rsc.org
T Lin, X Ma - Chinese Journal of Chemical Engineering, 2022 - Elsevier
This paper developed a new clean continuous process for the hydrogenation of 3,5-dimethylpyridine (DPY) to 3,5-dimethylpiperidine (DPI) without solvent. A series of Ru/C catalysts …
Number of citations: 1 www.sciencedirect.com
W Lijinsky, MD Reuber, SS Singer… - Journal of the National …, 1982 - academic.oup.com
The eis- and trans-isomers of N-nitroso-3,5-dimethylpiperidine were administered separately in drinking water solution to groups of 20 female F344 rats for 50 weeks. The …
Number of citations: 5 academic.oup.com
F Yu, Q Yan, K Liang, Z Cong, Q Shao, Y Wang… - Journal of …, 2021 - Elsevier
By incorporating cis-3,5-dimethylpiperidine here we synthesized two simple asymmetrical squaraine dyes (SQ1-2), both exhibiting solution emission and crystalline-induced emission (…
Number of citations: 7 www.sciencedirect.com
A Borgna, R Fre, M Primet, M Gue - Applied Catalysis A: General, 1992 - Elsevier
The interactions of piperidine, 3,5-dimethylpiperidine and pyridine with a reduced Ni/SiO 2 sample have been studied as a function of the temperature, using magnetic measurements, …
Number of citations: 7 www.sciencedirect.com
M Koman, E Jóna, E Ďurčanská - Acta Crystallographica Section C …, 1992 - scripts.iucr.org
(IUCr) Structural investigations of nickel(II) complexes. X. Tris(3,5-dimethylpiperidine)bis(isothiocyanato)nickel(II), [Ni(NCS)2(3,5-diMepip)3] Acta Crystallographica Section C Crystal …
Number of citations: 4 scripts.iucr.org
K Ji, Y Zhao, L Zhang - Angewandte Chemie, 2013 - Wiley Online Library
A few years ago we reported [1] that gold-catalyzed [2] intermolecular oxidation of alkynes offered an expedient access to synthetically versatile a-oxo gold carbene intermediates (…
Number of citations: 134 onlinelibrary.wiley.com
H Booth - Chemical Communications (London), 1968 - pubs.rsc.org
THE position of conformational equilibrium in piperidine (I e 11; R= H) has been investigated by many methods, leading to widely differing resu1ts. l Two papers2 have employed lH nmr …
Number of citations: 20 pubs.rsc.org
MAV Ribeiro da Silva, JITA Cabral… - The Journal of …, 2006 - ACS Publications
To understand the influence of the methyl group in the stability and conformational behavior of the piperidine ring, the standard (p 0 = 0.1 MPa) molar enthalpies of formation of 1-…
Number of citations: 38 pubs.acs.org
RC Beier, LC Creemer, RL Ziprin… - Journal of agricultural …, 2005 - ACS Publications
Monoclonal antibodies (Mabs) were developed that specifically bind tilmicosin. Keyhole limpet hemocyanin (KLH) and bovine serum albumin (BSA) conjugates were used for the …
Number of citations: 28 pubs.acs.org

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